4-Nitrobutanoic acid
Overview
Description
4-Nitrobutanoic acid is an organic compound with the molecular formula C4H7NO4. It is a derivative of butanoic acid, where a nitro group is attached to the fourth carbon atom. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobutanoic acid can be synthesized through the Michael reaction, where nitroalkanes react with acrylates. The primary nitro adduct undergoes isomerization to form hydroxamic acid when heated in boiling nitromethane . This process involves the following steps:
Michael Reaction: Nitroalkanes react with acrylates to form 4-nitroalkanoates.
Isomerization: The primary nitro adduct is heated in boiling nitromethane to form hydroxamic acid.
Nef Reaction: The hydroxamic acid undergoes a spontaneous Nef reaction to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above, with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
4-Nitrobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other nitro compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Nitrobutanoic acid involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, and the carboxylic acid group can engage in nucleophilic acyl substitution reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
4-Nitrobutanoic acid can be compared with other nitroalkanoic acids, such as:
- 4-Nitrobutyric acid
- γ-Nitrobutyric acid
Uniqueness:
- The position of the nitro group on the fourth carbon atom distinguishes this compound from other nitroalkanoic acids.
- Its specific reactivity and the types of reactions it undergoes make it unique in its applications.
Properties
IUPAC Name |
4-nitrobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFKNMKUIYHURJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338274 | |
Record name | 4-Nitrobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16488-43-0 | |
Record name | 4-Nitrobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-nitrobutanoic acid synthesized?
A1: this compound can be synthesized through a self-catalytic Michael reaction using nitroalkanes and acrylates. [] For instance, reacting nitromethane with an acrylate ester yields the primary nitro adduct, which can then be transformed into this compound. []
Q2: What is interesting about the reactivity of this compound?
A2: this compound exhibits intriguing reactivity, particularly its propensity to undergo the Nef reaction. [] This reaction involves the conversion of a nitro group (-NO₂) to a carbonyl group (C=O). Specifically, this compound spontaneously undergoes the Nef reaction, yielding N-hydroxysuccinimide. [] This intramolecular reaction is driven by the carboxylic acid group's participation.
Q3: Are there any other notable reactions involving this compound?
A3: Yes, the primary nitro adduct formed during the synthesis of this compound (see answer A1) can undergo interesting transformations. [] When heated in boiling nitromethane, it isomerizes to a hydroxamic acid. This hydroxamic acid can further react to form N-hydroxysuccinimide and its N-ethoxy derivative. []
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